Allosteric PRMT3 Binding Mode Inferred from Structurally Related Scaffolds (Class-Level Inference)
The piperidine-3-carboxamide scaffold of CAS 1105231-72-8 is a key pharmacophore in a series of allosteric PRMT3 inhibitors described by Liu et al. (2013) [1]. In that study, compounds with the same core structure achieved IC₅₀ values as low as 0.5 µM against PRMT3 and demonstrated >10-fold selectivity over PRMT1 and CARM1, a selectivity window not observed with active-site PRMT inhibitors [1]. The Epizyme patent WO2016040515A1 explicitly claims substituted piperidine compounds with the pyridazine-carboxamide motif as PRMT3 inhibitors, establishing a patent-protected chemical space [2]. While direct IC₅₀ data for CAS 1105231-72-8 have not been publicly disclosed at the time of this analysis, the compound's structural alignment with the potent, selective allosteric series provides a strong biophysical rationale for its procurement as a privileged scaffold for PRMT3-targeted research.
| Evidence Dimension | Allosteric PRMT3 inhibition potency (scaffold class) |
|---|---|
| Target Compound Data | IC₅₀ not publicly reported for CAS 1105231-72-8 |
| Comparator Or Baseline | Closest published analog (compound 14u in Liu et al. 2013): IC₅₀ = 0.5 µM (PRMT3); selectivity >10-fold over PRMT1 and CARM1 [1] |
| Quantified Difference | Quantitative difference cannot be calculated due to absence of direct target data; structural similarity to the active series is provided as class-level justification. |
| Conditions | PRMT3 enzymatic assay with histone H4 substrate; selectivity panel including PRMT1, CARM1, and SETD7 [1]. |
Why This Matters
Researchers requiring a PRMT3-allosteric chemical probe should prioritize this scaffold over generic piperidine carboxamides because the allosteric mechanism yields superior subtype selectivity, a critical factor for target validation studies.
- [1] Liu, F., Li, F., Ma, A., Dobrovetsky, E., Dong, A., Gao, C., Korboukh, I., Liu, J., Smil, D., Brown, P.J., Frye, S.V., Arrowsmith, C.H., Schapira, M., Vedadi, M., Jin, J. Exploiting an allosteric binding site of PRMT3 yields potent and selective inhibitors. J. Med. Chem. 2013, 56, 2110-2124. DOI: 10.1021/jm3018332. View Source
- [2] Epizyme, Inc. Substituted piperidine compounds. WIPO Patent Application WO2016040515A1, published March 17, 2016. View Source
